molecular formula C5H8N4O B3191389 3-amino-5-methyl-1H-pyrazole-4-carboxamide CAS No. 54184-81-5

3-amino-5-methyl-1H-pyrazole-4-carboxamide

Cat. No. B3191389
CAS RN: 54184-81-5
M. Wt: 140.14 g/mol
InChI Key: KUFZNKPEPZZPRQ-UHFFFAOYSA-N
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Description

“3-amino-5-methyl-1H-pyrazole-4-carboxamide” is a chemical compound with the molecular formula C5H8N4O . It has an average mass of 140.143 Da and a monoisotopic mass of 140.069809 Da . It is also known by its IUPAC name "5-amino-1-methyl-1H-pyrazole-4-carboxamide" .


Molecular Structure Analysis

The molecular structure of “3-amino-5-methyl-1H-pyrazole-4-carboxamide” consists of a pyrazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms . The pyrazole ring is substituted at the 1-position with a methyl group, at the 3-position with an amino group, and at the 4-position with a carboxamide group .


Physical And Chemical Properties Analysis

“3-amino-5-methyl-1H-pyrazole-4-carboxamide” is a solid compound . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .

Safety and Hazards

This compound may cause skin irritation and may be harmful if absorbed through the skin . It may also cause irritation of the digestive tract and may be harmful if swallowed . Inhalation may cause respiratory tract irritation and may be harmful if inhaled . It should be handled with care to avoid contact with skin and eyes, and inhalation of dust should be avoided .

Future Directions

The future directions for “3-amino-5-methyl-1H-pyrazole-4-carboxamide” could involve further exploration of its potential uses in medicinal chemistry. For instance, aminopyrazoles are advantageous frameworks that can provide useful ligands for receptors or enzymes . Therefore, “3-amino-5-methyl-1H-pyrazole-4-carboxamide” could be studied further for its potential applications in the development of new drugs .

properties

IUPAC Name

3-amino-5-methyl-1H-pyrazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4O/c1-2-3(5(7)10)4(6)9-8-2/h1H3,(H2,7,10)(H3,6,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUFZNKPEPZZPRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)N)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80969141
Record name 3-Imino-5-methyl-2,3-dihydro-1H-pyrazole-4-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80969141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-amino-5-methyl-1H-pyrazole-4-carboxamide

CAS RN

54184-81-5
Record name 3-Imino-5-methyl-2,3-dihydro-1H-pyrazole-4-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80969141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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